3-Fluoro-5-nitrotoluene
Overview
Description
Synthesis Analysis
The synthesis of 3-Fluoro-5-nitrotoluene involves the nitration of 2-fluorotoluene at 90 °C, which results in a 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene . Another method involves the use of solid acid catalysts for the nitration process .Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-nitrotoluene consists of a benzene ring with a fluorine atom attached at the 3rd position and a nitro group at the 5th position . The molecular weight of the compound is 155.13 .Physical And Chemical Properties Analysis
3-Fluoro-5-nitrotoluene has a melting point of 40.0-40.5 °C and a boiling point of 230.0±20.0 °C . The density of the compound is 1.274±0.06 g/cm3 .Scientific Research Applications
Pharmaceuticals
3-Fluoro-5-nitrotoluene is used in the pharmaceutical industry as a precursor for many useful chemicals . It is used in synthesizing its derivatives that are useful in the treatment of androgen receptor mediated diseases, kinase inhibitors, and novel inhibitors .
Chemicals
In the chemical industry, 3-Fluoro-5-nitrotoluene is used as a precursor for synthesizing other chemicals . Its derivatives are used in various chemical reactions due to the presence of the fluorine group attached to the 3rd position and the nitro group on the 5th position of the toluene molecule .
Cancer Treatment
1,3 oxazole and its derivatives derived from fluoro nitro aromatic compounds, such as 3-Fluoro-5-nitrotoluene, are used in cancer treatment . The rise in the number of patients with cancer all over the world is likely to boost the demand for 1,3 oxazole, further growing the demand for 3-fluoro-5-nitrotoluene .
Nitration Catalyst
3-Fluoro-5-nitrotoluene has been used as a catalyst in the nitration of fluorotoluene using nitric acid . The nitration of 2-fluorotoluene at 90 °C showed 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene whereas 3-fluorotoluene showed more than 79% conversion even at 60 °C with 67% selectivity for 3-fluoro-6-nitrotoluene and 30% selectivity for 3-fluoro-4-nitrotoluene .
Synthesis of IκB Kinase (IKK) Inhibitor
3-Fluoro-4-nitrotoluene has been used in the preparation of IκB kinase (IKK) inhibitor, BMS [N1 - (1,8-dimethylimidazo [1,2- a ]quinolin-4-yl)-ethane-1,2-diamine] . IKK inhibitors are potential therapeutic agents for the treatment of inflammatory diseases and cancer .
Pharmacokinetics and Druglikeness
3-Fluoro-5-nitrotoluene and its derivatives have significant applications in pharmacokinetics and druglikeness . These properties are important in the development of new therapeutic compounds .
Dye Manufacturing
3-Fluoro-5-nitrotoluene can be used in the manufacturing of dyes . The nitro group in the compound can undergo reduction to form an amine group, which can then react with other compounds to form various dyes .
Explosives
The nitro group in 3-Fluoro-5-nitrotoluene makes it a potential ingredient in the manufacture of explosives . Nitro compounds are known for their explosive properties .
Advanced Production Technologies
3-Fluoro-5-nitrotoluene is used in new advancements in production technologies . It’s used as a building block in the synthesis of various drugs and pharmaceutical intermediates, enabling the development of new therapeutic compounds .
Regioselective Nitration
3-Fluoro-5-nitrotoluene has been used in the regioselective nitration of fluorotoluenes . The nitration of 2-fluorotoluene at 90 °C showed 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene whereas 3-fluorotoluene showed more than 79% conversion even at 60 °C with 67% selectivity for 3-fluoro-6-nitrotoluene and 30% selectivity for 3-fluoro-4-nitrotoluene .
Safety And Hazards
3-Fluoro-5-nitrotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye, skin, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or clothing .
Future Directions
3-Fluoro-5-nitrotoluene is expected to see increased demand from the pharmaceutical and chemical sectors due to its use in synthesizing its derivatives that are useful in the treatment of androgen receptor-mediated diseases, kinase inhibitors, and novel inhibitors . Additionally, 1,3 oxazole and its derivatives derived from fluoro nitro aromatic compounds are used in cancer treatment . The rise in the number of patients with cancer all over the world is likely to boost the demand for 1,3 oxazole, further growing the demand for 3-fluoro-5-nitrotoluene .
properties
IUPAC Name |
1-fluoro-3-methyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMURRZVEWZEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567752 | |
Record name | 1-Fluoro-3-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-nitrotoluene | |
CAS RN |
499-08-1 | |
Record name | 1-Fluoro-3-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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